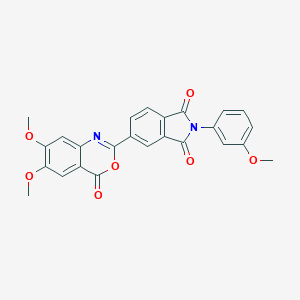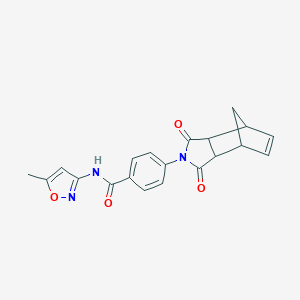
5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as Mobozoxane and has a molecular formula of C16H15NO. It is a white crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethanol.
作用機序
The mechanism of action of 5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. It has also been shown to exhibit antimicrobial properties by inhibiting the growth of various bacteria and fungi. In addition, it has been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
One of the advantages of using 5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole in lab experiments is its potential applications in various fields. It has been shown to exhibit anticancer, antimicrobial, and antioxidant properties, making it a promising compound for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research of 5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole. One potential direction is the investigation of its potential applications in the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is the development of more efficient synthesis methods to improve its bioavailability and efficacy. Additionally, further research is needed to fully understand its mechanism of action and the potential side effects of long-term use.
合成法
The synthesis of 5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole can be achieved through various methods. One of the most common methods is the condensation of 2-aminotoluene and salicylaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in an organic solvent such as ethanol or methanol and is heated under reflux for several hours. The resulting product is then filtered and purified by recrystallization.
科学的研究の応用
5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anticancer, antimicrobial, and antioxidant properties. In addition, it has also been investigated for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase.
特性
製品名 |
5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole |
|---|---|
分子式 |
C15H13NO |
分子量 |
223.27 g/mol |
IUPAC名 |
5-methyl-2-(2-methylphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C15H13NO/c1-10-7-8-14-13(9-10)16-15(17-14)12-6-4-3-5-11(12)2/h3-9H,1-2H3 |
InChIキー |
FDOOHPCNDANWFP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3C |
正規SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)

![4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)
![N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)
![2,6-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B303151.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303154.png)

![5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid](/img/structure/B303157.png)
![3-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B303158.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide](/img/structure/B303162.png)


